2-[(4-Aminophenyl)methyl]-6-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Aminophenyl)methyl]-6-ethylaniline is an organic compound with the molecular formula C15H18N2 It is a derivative of aniline, characterized by the presence of an aminophenyl group and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methyl]-6-ethylaniline can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where aniline derivatives are alkylated using ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reduction of nitro compounds, where a nitrobenzene derivative is reduced to the corresponding aniline using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to efficiently reduce nitro compounds to the desired aniline derivatives. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methyl]-6-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, as mentioned earlier.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X) with Lewis acid catalysts
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Aniline derivatives
Substitution: Halogenated or alkylated benzene derivatives
Scientific Research Applications
2-[(4-Aminophenyl)methyl]-6-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)methyl]-6-ethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)methyl]-6-ethylaniline
- 2-[(4-Chlorophenyl)methyl]-6-ethylaniline
- 2-[(4-Bromophenyl)methyl]-6-ethylaniline
Uniqueness
2-[(4-Aminophenyl)methyl]-6-ethylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
85423-03-6 |
---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[(4-aminophenyl)methyl]-6-ethylaniline |
InChI |
InChI=1S/C15H18N2/c1-2-12-4-3-5-13(15(12)17)10-11-6-8-14(16)9-7-11/h3-9H,2,10,16-17H2,1H3 |
InChI Key |
NKPWHKMEUAGMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.